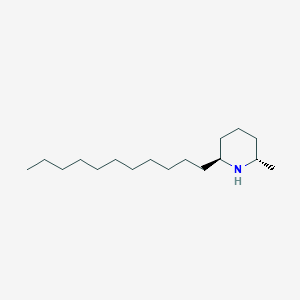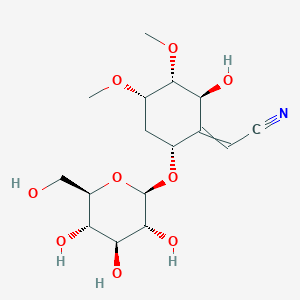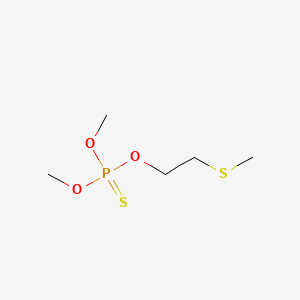
Cyclopentolat
Übersicht
Beschreibung
Cyclopentolat ist ein Muskarin-Antagonist, der in der Ophthalmologie häufig verwendet wird. Es wird hauptsächlich als Augentropfen eingesetzt, um Mydriasis (Pupillenerweiterung) und Cycloplegie (Lähmung des Ziliarmuskels) zu induzieren, die für verschiedene diagnostische Verfahren unerlässlich sind . This compound wird gegenüber anderen Mitteln oft bevorzugt, da es im Vergleich zu Atropin einen raschen Wirkungseintritt und eine kürzere Wirkdauer aufweist .
Wissenschaftliche Forschungsanwendungen
Cyclopentolat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Ophthalmologie: Es wird häufig bei Augenuntersuchungen eingesetzt, um die Messung von Refraktionsfehlern und die Untersuchung der Netzhaut und des Sehnerven zu erleichtern
Pharmakologie: This compound dient als Modellverbindung für die Untersuchung von Muskarin-Antagonisten und deren Auswirkungen auf das vegetative Nervensystem.
Klinische Studien: Forschungsstudien vergleichen this compound oft mit anderen mydriatischen und cycloplegischen Wirkstoffen, um deren Wirksamkeit und Sicherheit in verschiedenen Populationen zu bewerten
Wirkmechanismus
This compound entfaltet seine Wirkung durch Blockierung von Muskarin-Rezeptoren im Auge. Diese Wirkung hemmt die Reaktion des Schließmuskels der Iris und des Ziliarmuskels auf cholinerge Stimulation, was zu Pupillenerweiterung und Lähmung der Akkommodation führt . Der schnelle Wirkungseintritt und die relativ kurze Wirkdauer des Wirkstoffs machen ihn für diagnostische Zwecke geeignet .
Wirkmechanismus
Target of Action
Cyclopentolate primarily targets the muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .
Mode of Action
Cyclopentolate, being an anticholinergic agent, works by blocking the activity of acetylcholine , a chemical that nerve cells secrete in neuromuscular junctions to make muscles contract . By blocking muscarinic receptors, cyclopentolate produces dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .
Biochemical Pathways
Cyclopentolate’s action on the muscarinic receptors leads to the relaxation of the sphincter of the iris and the ciliary muscles . This results in the dilation of the pupil and the prevention of the eye from accommodating for near vision
Pharmacokinetics
Cyclopentolate is applied topically to the eyes, and due to this local application, the substance is absorbed into the systemic circulation only in minute quantities . Once absorbed, it is rapidly distributed to the bloodstream, exhibiting its maximum systemic concentration after between 10 and 60 minutes , with a half-life of around 100 minutes . To minimize the risk for systemic adverse events, a post-instillation lacrimal obstruction may reduce systemic absorption by up to 60% .
Result of Action
The result of cyclopentolate’s action is a rapid, intense cycloplegic and mydriatic effect that is maximal in 15 to 60 minutes . Recovery usually occurs within 24 hours . The cycloplegic and mydriatic effects are slower in onset and longer in duration in patients who have dark pigmented irises .
Action Environment
The action of cyclopentolate can be influenced by environmental factors such as light and the color of the patient’s iris. Patients may be more light sensitive than normal and may notice close objects blurred (and possibly distant objects blurred, depending on the patient’s visual system) . The cycloplegic and mydriatic effects of cyclopentolate are slower in onset and longer in duration in patients who have dark pigmented irises .
Biochemische Analyse
Biochemical Properties
Cyclopentolate plays a crucial role in biochemical reactions by interacting with muscarinic receptors, which are a subtype of acetylcholine receptors. These receptors are G protein-coupled receptors that mediate various physiological responses . Cyclopentolate binds to these receptors, inhibiting their normal function and preventing acetylcholine from exerting its effects . This interaction leads to the relaxation of the sphincter of the iris and the ciliary muscles, resulting in pupil dilation and loss of accommodation .
Cellular Effects
Cyclopentolate affects various types of cells and cellular processes, particularly in the eye. By blocking muscarinic receptors, it influences cell signaling pathways that regulate pupil size and lens shape . This inhibition prevents the eye from accommodating for near vision, leading to blurred vision for close objects . Additionally, cyclopentolate can cause an increase in intraocular pressure, which is a concern for patients with glaucoma . The compound’s effects on cell signaling pathways can also lead to changes in gene expression and cellular metabolism, although these effects are primarily localized to ocular tissues .
Molecular Mechanism
The molecular mechanism of cyclopentolate involves its binding to muscarinic receptors in the eye. By competitively inhibiting acetylcholine at these receptors, cyclopentolate prevents the activation of downstream signaling pathways that control the contraction of the sphincter of the iris and the ciliary muscles . This inhibition leads to the relaxation of these muscles, resulting in mydriasis and cycloplegia . The compound’s anticholinergic activity is similar to that of atropine and scopolamine, other muscarinic antagonists .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclopentolate are observed to change over time. When applied topically to the eyes, cyclopentolate causes a rapid and intense cycloplegic and mydriatic effect that is maximal within 15 to 60 minutes . Recovery from these effects usually occurs within 24 hours, although the duration can be longer in patients with dark pigmented irises . The stability and degradation of cyclopentolate in laboratory settings are crucial for its efficacy, and long-term effects on cellular function are generally reversible once the compound is metabolized and excreted .
Dosage Effects in Animal Models
The effects of cyclopentolate vary with different dosages in animal models. In mice, topical administration of cyclopentolate has been shown to cause hyperopia (farsightedness) due to changes in ocular biometry, including reduced vitreous chamber depth and axial length . Systemic absorption of cyclopentolate can lead to adverse effects such as decreased weight gain in neonatal mice . High doses of cyclopentolate can cause toxic effects, including tachycardia, dizziness, dry mouth, and behavioral disturbances .
Metabolic Pathways
Cyclopentolate is metabolized primarily in the liver, where it undergoes enzymatic degradation . The compound is excreted through the kidneys, and its metabolites are eliminated in the urine . The metabolic pathways involve interactions with various enzymes, including those responsible for the hydrolysis of ester bonds . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of cyclopentolate .
Transport and Distribution
Cyclopentolate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in ocular tissues, where it exerts its pharmacological effects . Transporters and binding proteins may facilitate the localization and accumulation of cyclopentolate in specific compartments, such as the iris and ciliary muscles .
Subcellular Localization
The subcellular localization of cyclopentolate is primarily within the ocular tissues, particularly the iris and ciliary muscles . The compound’s activity and function are influenced by its localization, as it needs to reach the muscarinic receptors to exert its effects .
Vorbereitungsmethoden
Cyclopentolat kann über verschiedene Wege synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von Phenylessigsäure mit Cyclopentanon unter Bildung von 2-(1-Hydroxycyclopentyl)phenylessigsäure. Dieser Zwischenstoff wird dann mit 2-(Dimethylamino)ethylchlorid verestert, um this compound zu erhalten . Industrielle Produktionsverfahren umfassen in der Regel ähnliche Schritte, werden jedoch für die großtechnische Synthese optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Cyclopentolat durchläuft verschiedene chemische Reaktionen, darunter:
Vergleich Mit ähnlichen Verbindungen
Cyclopentolat wird oft mit anderen cycloplegischen Wirkstoffen wie Atropin und Tropicamid verglichen:
Tropicamid: Tropicamid hat eine noch kürzere Wirkdauer als this compound, kann aber bei bestimmten diagnostischen Verfahren weniger wirksam sein
Ähnliche Verbindungen sind:
- Atropin
- Tropicamid
- Homatropin
Die einzigartige Balance von this compound aus schnellem Wirkungseintritt und mäßiger Wirkdauer macht es zu einem wertvollen Instrument in der ophthalmologischen Diagnostik .
Eigenschaften
IUPAC Name |
2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYSRIRYMSLOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048528 | |
| Record name | Cyclopentolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyclopentolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015114 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.50e+00 g/L | |
| Record name | Cyclopentolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015114 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By blocking muscarinic receptors, cyclopentolate produces dilatation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia). | |
| Record name | Cyclopentolate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00979 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
512-15-2 | |
| Record name | Cyclopentolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentolate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentolate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00979 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclopentolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I76F4SHP7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cyclopentolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015114 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134-136, 139 °C (hydrochloride salt) | |
| Record name | Cyclopentolate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00979 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclopentolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015114 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cyclopentolate hydrochloride is an anticholinergic agent that blocks the action of acetylcholine at muscarinic receptors. [] In the eye, it primarily acts on the iris sphincter muscle and the ciliary muscle. []
ANone: By blocking acetylcholine's action:
* **Cycloplegia:** Cyclopentolate paralyzes the ciliary muscle, temporarily preventing accommodation (the eye's ability to focus on near objects). []* **Mydriasis:** It causes dilation of the pupil by relaxing the iris sphincter muscle. []ANone: The molecular formula of cyclopentolate hydrochloride is C17H25NO3·HCl, and its molecular weight is 327.86 g/mol.
A: Yes, one study employed molecular orbital calculations to elucidate the electrochemical oxidation mechanism of cyclopentolate. []
A: The stability of cyclopentolate in ophthalmic solutions can be affected by factors like pH, storage temperature, and the presence of other excipients. [, ]
A: One study investigated the use of mucoadhesive polymeric vehicles, such as polygalacturonic acid, to enhance the stability and ocular bioavailability of cyclopentolate. []
A: Yes, studies have demonstrated systemic absorption of cyclopentolate after ophthalmic administration in both neonatal mice and preterm infants. [, ]
A: The study on preterm infants suggests that medical conditions requiring oxygen administration may affect the absorption and metabolism of cyclopentolate. []
A: In preterm infants, cyclopentolate levels were positively associated with increased gastric residuals, a potential adverse event. []
A: The duration of cycloplegia varies with the concentration and formulation of cyclopentolate used. Studies indicate that the cycloplegic effect generally lasts for several hours, with recovery typically occurring within 7-8 hours. [, ]
A: Multiple studies have investigated cyclopentolate's efficacy as a cycloplegic agent in children, comparing it to other cycloplegics like atropine and tropicamide. [, , , , , , , ]
A: Studies compared cyclopentolate drops with cyclopentolate spray, finding that spray administration might be less distressing for children but might not achieve adequate cycloplegia in all cases. [, , ]
A: Studies in humans and animals have shown that cyclopentolate can cause transient increases in IOP. [, , , , ]
ANone: While generally considered safe, cyclopentolate can cause transient side effects like:
* **Local:** Burning sensation, stinging, blurred vision, photophobia. [, , ]* **Systemic (rare):** Behavioral changes, hallucinations, ataxia, seizures (especially in children). [, , , , , ]A: One study utilized liquid chromatography and mass spectrometry to analyze cyclopentolate concentrations in blood samples collected from preterm infants. []
A: Differential pulse voltammetry was employed to investigate the electrochemical oxidation of cyclopentolate at a zeolite modified carbon paste electrode. []
ANone: Yes, other cycloplegic agents include:
* **Atropine:** Longer duration of action than cyclopentolate. [, , , , , ]* **Tropicamide:** Shorter duration of action than cyclopentolate. [, , , , , ]* **Homatropine:** Intermediate duration of action. [, ]A: Factors include the required duration of cycloplegia, the patient's age, the presence of other ocular conditions, and potential side effect profiles. [, , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


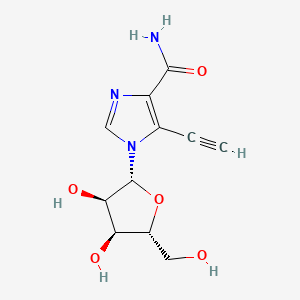



![1-Phenyl-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1215789.png)
![3-ethyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215793.png)
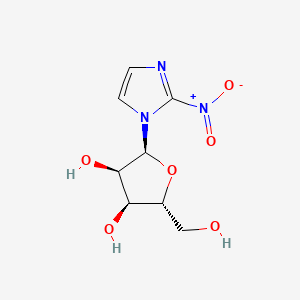
![24-[2-[Bis[2-(12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl)ethylamino]phosphinothioylamino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol](/img/structure/B1215795.png)
![2-[2-(Diaminomethylidenehydrazinylidene)ethylideneamino]guanidine](/img/structure/B1215798.png)
![(4-Hydroxy-8a-methoxy-5-methyl-6,7-dioxo-1,1a,2,6,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate](/img/structure/B1215800.png)
